molecular formula C6H4F4N2O B3138149 5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 447401-88-9

5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3138149
CAS No.: 447401-88-9
M. Wt: 196.1 g/mol
InChI Key: OJKIPJVJFWPIJP-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a methyl group at position 1, and a fluorine atom at position 4. The aldehyde moiety at position 4 enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the fluorine atom at position 5 influences electronic properties and bioavailability .

Properties

IUPAC Name

5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKIPJVJFWPIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with significant potential in various biological applications. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C6H4F4N2O
  • Molecular Weight : 196.1 g/mol
  • CAS Number : 447401-88-9
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's synthesis has been optimized for yield and purity, making it accessible for research purposes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:

Cancer Type Cell Line Activity
Breast CancerMDA-MB-231Induces apoptosis and inhibits proliferation
Lung CancerA549Significant growth inhibition observed
Colorectal CancerHCT116Effective in reducing cell viability
Prostate CancerLNCaPExhibits antiproliferative effects

In a study focusing on structure-activity relationships (SAR), it was found that modifications to the pyrazole ring could enhance anticancer activity, with certain derivatives showing IC50 values in the low micromolar range against MDA-MB-231 cells .

Antifungal Activity

The compound has also been evaluated for antifungal properties. A series of derivatives were synthesized and tested against phytopathogenic fungi, revealing moderate antifungal activity. Notably, some compounds exhibited over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. Research has indicated that modifications to the trifluoromethyl group can enhance anti-inflammatory properties. For instance, certain derivatives showed significant inhibition of COX enzymes, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Anticancer Evaluation

A study synthesized a series of asymmetric MACs fused with 1H-pyrazole and evaluated their effects on breast cancer cells (MDA-MB-231). The results demonstrated that compounds significantly induced apoptosis and enhanced caspase activity at micromolar concentrations .

Study 2: Antifungal Screening

In another investigation, a library of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives was synthesized and tested against three phytopathogenic fungi. The study concluded that specific substitutions on the pyrazole ring led to enhanced antifungal activity compared to standard treatments .

Scientific Research Applications

5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that is a useful research compound with potential in biological applications. The molecular formula is C6H4F4N2O and its molecular weight is 196.1 g/mol.

This compound is a pyrazole derivative with significant potential in various biological applications. Pyrazole derivatives, including this compound, have demonstrated anticancer, antifungal, and anti-inflammatory activities.

Anticancer Activity

Pyrazole derivatives can inhibit the growth of various cancer cell lines. Modifications to the pyrazole ring can enhance anticancer activity, with certain derivatives showing IC50 values in the low micromolar range against MDA-MB-231 cells.

Study 1: Anticancer Evaluation
A study synthesized asymmetric MACs fused with 1H-pyrazole and evaluated their effects on breast cancer cells (MDA-MB-231). The results demonstrated that the compounds significantly induced apoptosis and enhanced caspase activity at micromolar concentrations.

Antifungal Activity

This compound has been evaluated for antifungal properties. A series of derivatives were synthesized and tested against phytopathogenic fungi, revealing moderate antifungal activity. Some compounds exhibited over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid.

Study 2: Antifungal Screening
An investigation synthesized a library of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives and tested them against three phytopathogenic fungi. The study concluded that specific substitutions on the pyrazole ring led to enhanced antifungal activity compared to standard treatments.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. Research has indicated that modifications to the trifluoromethyl group can enhance anti-inflammatory properties. Certain derivatives showed significant inhibition of COX enzymes, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituent effects:

Compound Name Position 5 Substituent Position 3 Substituent Key Physical/Chemical Properties
5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde F CF₃ High lipophilicity; moderate solubility in polar solvents
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Cl CF₃ Lower solubility compared to fluoro analog; higher molecular weight
5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde OH CF₃ Increased polarity due to hydroxyl group; potential for hydrogen bonding
5-(3-Chlorophenylsulfanyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde S-C₆H₄-Cl CF₃ Enhanced electron-withdrawing effects from sulfur; improved thermal stability
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde H CF₃ Reduced steric hindrance; higher reactivity at aldehyde group

Notes:

  • The fluoro substituent (target compound) offers a balance between electronegativity and steric bulk, optimizing membrane permeability .
  • Chloro analogs exhibit increased molecular weight and reduced solubility, limiting bioavailability .
  • Hydroxyl derivatives show higher polarity, improving water solubility but reducing cell membrane penetration .
Antimicrobial Activity:
  • Formyl-pyrazole derivatives (e.g., 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde) demonstrate enhanced antimicrobial activity against bacterial strains (MIC: 1–4 μg/mL) compared to hydrazone precursors. Electron-donating groups (e.g., furan, thiophene) at position 3 increase activity by modulating electron density .
  • The trifluoromethyl group at position 3 in the target compound enhances antifungal activity by stabilizing interactions with hydrophobic enzyme pockets .
  • Chlorophenylsulfanyl analogs (e.g., ) show activity against fungal pathogens (e.g., Candida albicans) due to sulfur-mediated disruption of thiol-dependent enzymes .
Antifungal (AF) Activity:
  • Schiff base derivatives (e.g., 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde) exhibit variable AF activity depending on substituent solubility and charge. Conjugated systems (e.g., thiophene, pyridine) increase electron density at the imine group, interfering with fungal growth .

Q & A

Q. What are the established synthesis routes for 5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is typically synthesized via two primary routes:

  • Route 1 (Halogen-Trifluoromethyl Substitution):
    • React 3-bromo-5-fluoropyrazole with trifluoromethyl chloride to introduce the trifluoromethyl group.
    • Perform formylation using formaldehyde under alkaline conditions to yield the aldehyde moiety .
  • Route 2 (Vilsmeier-Haack Reaction):
    • React 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) to form the aldehyde directly at the 4-position .

Q. Table 1: Comparison of Synthesis Methods

MethodKey Reagents/ConditionsYield RangeReference
Halogen SubstitutionTrifluoromethyl chloride, NaOH, RT60-75%
Vilsmeier-HaackPOCl₃, DMF, 80°C, 6 hr70-85%

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Determines precise molecular geometry and substituent orientation (e.g., trifluoromethyl and aldehyde positions) .
  • NMR Spectroscopy:
    • ¹⁹F NMR: Identifies fluorine environments (e.g., CF₃ at δ -60 to -65 ppm; C-F at δ -110 to -120 ppm).
    • ¹H NMR: Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm .
  • Mass Spectrometry (HRMS): Confirms molecular ion peak (e.g., [M+H]+ at m/z 240.0425 for C₇H₅F₄N₂O) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazards: Irritant (R36/37/38), causing eye/skin/respiratory irritation .
  • Precautions:
    • Use fume hoods to avoid inhalation of vapors/dust.
    • Wear nitrile gloves, goggles, and lab coats.
    • Store in dry, cool conditions away from oxidizers .
  • Emergency Response:
    • Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
    • Eye exposure: Flush with saline solution immediately .

Advanced Research Questions

Q. How can reaction yields be optimized during the Vilsmeier-Haack formylation step?

Methodological Answer:

  • Key Variables:
    • Temperature: Maintain 80–90°C to balance reaction rate and by-product formation .
    • DMF Stoichiometry: Use 1.2 equivalents to ensure complete activation of POCl₃.
    • Quenching: Slowly add ice-water to precipitate the product and minimize hydrolysis .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) may enhance electrophilic substitution at the pyrazole 4-position .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Root Causes:
    • Solvent polarity effects (e.g., DMSO-d₆ vs. CDCl₃).
    • Trace impurities (e.g., unreacted trifluoromethyl chloride).
  • Resolution Strategies:
    • Re-crystallize in hexane/ethyl acetate to isolate pure product.
    • Use deuterated solvents consistently for NMR.
    • Cross-validate with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-311+G**) .

Q. What factors govern regioselectivity in derivatization reactions of this compound?

Methodological Answer:

  • Electronic Effects: The aldehyde group is electron-withdrawing, directing electrophiles to the pyrazole 5-position.
  • Steric Hindrance: The trifluoromethyl group at position 3 blocks substitution at adjacent sites .
  • Case Study:
    • Oxime formation occurs exclusively at the aldehyde carbonyl, confirmed by single-crystal XRD .
    • Nucleophilic attacks (e.g., Grignard reagents) favor the 5-position due to lower steric bulk .

Q. How can computational modeling predict biological activity or reactivity of derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen derivatives against target enzymes (e.g., carbonic anhydrase IX, implicated in cancer) .
  • DFT Calculations:
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
    • Simulate reaction pathways (e.g., aldol condensation) using transition-state modeling .
  • ADMET Prediction: SwissADME predicts pharmacokinetic properties (e.g., logP = 2.1, suggesting moderate lipophilicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

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